molecular formula C13H13ClN2OS B2680383 4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-46-3

4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B2680383
CAS No.: 863512-46-3
M. Wt: 280.77
InChI Key: WRLJSEHSLKGUNI-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of organic compounds known as benzamides. It features a benzamide core substituted with a 4-chloro group and a 2-(2-methyl-1,3-thiazol-4-yl)ethyl side chain. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that 4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Antifungal Properties

In addition to its antibacterial activity, this compound has been evaluated for antifungal properties. Research indicates that it can inhibit the growth of several fungal species, which positions it as a potential therapeutic agent in treating fungal infections .

Agricultural Applications

Pesticidal Activity

The compound has also been studied for its potential use as a pesticide. Its thiazole moiety contributes to its effectiveness against various agricultural pests. Preliminary studies suggest that it may disrupt the biological functions of target pests, thus providing a new avenue for pest management in agriculture .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various thiazole derivatives, including this compound. They assessed their antimicrobial efficacy using minimal inhibitory concentration (MIC) values. The results indicated that this compound had one of the lowest MIC values against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Pesticide Development

Another study focused on the synthesis of thiazole-containing compounds for agricultural use. The research demonstrated that compounds similar to this compound exhibited significant insecticidal activity against common pests. The findings suggest that such compounds could be integrated into pest management strategies to enhance crop protection while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Biological Activity

4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS Number: 7119088) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN2OSC_{13}H_{13}ClN_2OS. The compound features a thiazole ring, which is known for its pharmacological significance, particularly in antimicrobial and anticancer activities.

PropertyValue
Molecular Weight272.77 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number7119088

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. The thiazole moiety in this compound is hypothesized to enhance its interaction with biological targets involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit mitotic kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in cancer cells .

Antimicrobial Properties

Thiazole derivatives have been widely studied for their antimicrobial activities. The presence of chlorine and the thiazole ring in the compound suggests potential effectiveness against various bacterial strains. Preliminary data suggest that compounds with similar structures have shown inhibition against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural features. Modifications to the benzamide portion can significantly affect potency and selectivity. For example, substituents on the benzene ring can enhance binding affinity to target proteins .

Case Studies

  • Inhibition of HSET : A study demonstrated that a related thiazole compound exhibited micromolar inhibition of HSET, leading to increased multipolarity in centrosome-amplified cancer cells . This highlights the potential of thiazole derivatives as targeted cancer therapies.
  • Antimicrobial Efficacy : Another investigation reported that thiazole-based compounds showed promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Properties

IUPAC Name

4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9-16-12(8-18-9)6-7-15-13(17)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLJSEHSLKGUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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